3-Hydroxy Carvedilol is a phenolic metabolite of the drug Carvedilol [, , ]. It belongs to the class of compounds known as 3-hydroxyflavones []. While Carvedilol itself is a widely prescribed beta-blocker used for treating heart failure and hypertension [, , ], research suggests its metabolite, 3-Hydroxy Carvedilol, possesses significant antioxidant properties, exceeding even those of Carvedilol and commonly used antioxidants like BHT and α-tocopherol []. This discovery has sparked interest in its potential for various scientific applications.
3-Hydroxy Carvedilol is classified as a beta-adrenergic antagonist. It is a hydroxylated metabolite of Carvedilol, which itself is derived from the carbazole structure. The compound can be identified by its molecular formula and has a molecular weight of approximately 426.48 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol .
The synthesis of 3-Hydroxy Carvedilol typically involves multiple steps starting from 4-hydroxy carbazole. The initial step involves the reaction of 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide in dimethyl sulfoxide at temperatures ranging from 10°C to 15°C. This forms the intermediate 4-(2,3-epoxypropoxy) carbazole. Subsequently, this intermediate reacts with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol, which can then be hydroxylated to form 3-Hydroxy Carvedilol .
The molecular structure of 3-Hydroxy Carvedilol features a carbazole core with several functional groups that contribute to its pharmacological activity. The presence of the hydroxyl group at the third position on the aromatic ring significantly influences its biological properties.
The compound's structure allows it to interact effectively with beta-adrenergic receptors due to its spatial configuration and functional groups .
3-Hydroxy Carvedilol can participate in various chemical reactions:
3-Hydroxy Carvedilol acts primarily as a beta-adrenergic antagonist. It inhibits the binding of catecholamines such as epinephrine and norepinephrine to beta-adrenergic receptors, leading to reduced heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, resulting in vasodilation and further lowering blood pressure. The deuterated form of this compound is often used in research to trace metabolic pathways and understand its pharmacokinetics in greater detail .
The physical and chemical properties of 3-Hydroxy Carvedilol are critical for its application in pharmaceuticals:
These properties influence its formulation into drugs and its behavior in biological systems .
3-Hydroxy Carvedilol has several scientific applications:
3-Hydroxy carvedilol (chemical name: 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-3-ol) is a significant phenolic metabolite of the cardiovascular drug carvedilol, generated primarily through hepatic cytochrome P450-mediated oxidation. As a racemic mixture of β- and α-adrenoceptor antagonists, carvedilol undergoes extensive first-pass metabolism, with CYP2D6 identified as the principal isoform responsible for the formation of 3-hydroxy carvedilol via aromatic hydroxylation [1] [3]. This biotransformation represents a major metabolic pathway alongside other hydroxylated metabolites including 4'-hydroxy-, 5'-hydroxy-, and 8-hydroxycarbazolyl carvedilol [1] [4]. The metabolite retains the core chemical structure of the parent compound (C₂₄H₂₆N₂O₅) but incorporates a hydroxyl group at the 3-position of the carbazole moiety, significantly altering its physicochemical and pharmacological properties [2] [6].
Pharmacologically, 3-hydroxy carvedilol exhibits a complex bioactivity profile. While the parent carvedilol demonstrates negligible direct antioxidant capacity, in vitro analyses reveal that 3-hydroxy carvedilol possesses superior free radical-scavenging capabilities compared to benchmark antioxidants like α-tocopherol and BHT (butylated hydroxytoluene). This metabolite demonstrates exceptional hydrogen atom transfer efficiency to chain-propagating radicals, with studies reporting up to 13-fold greater β-adrenoceptor blocking potency compared to carvedilol itself [7] [10]. However, its vasodilating activity via α₁-adrenoceptor blockade is considerably weaker than the parent drug [1] [12]. The combined effect of enhanced β-blockade and potent antioxidant activity positions 3-hydroxy carvedilol as a potentially critical contributor to carvedilol's overall therapeutic effects in heart failure and ischemic heart disease, beyond merely being a metabolic byproduct [5] [7].
Table 1: Comparative Profile of Major Carvedilol Metabolites
Metabolite | Primary Metabolic Pathway | Catalyzing CYP Enzyme | Relative β-Blocking Potency (vs. Carvedilol) | Key Biological Activities |
---|---|---|---|---|
3-Hydroxy Carvedilol | Aromatic hydroxylation | CYP2D6 (Primary) | ~13-fold higher | Potent antioxidant, β-adrenoceptor antagonism |
4'-Hydroxy Carvedilol | Phenyl ring hydroxylation | CYP2D6, CYP2C9, CYP3A4 | Lower than 3-hydroxy | Moderate antioxidant, weak β-blockade |
5'-Hydroxy Carvedilol | Phenyl ring hydroxylation | CYP2D6, CYP2C9, CYP3A4 | Lower than 3-hydroxy | Moderate antioxidant, weak β-blockade |
8-Hydroxycarbazolyl Carvedilol | Carbazole hydroxylation | CYP1A2, CYP3A4, CYP1A1 | Not significant | Minimal contribution to overall activity |
O-Desmethyl Carvedilol | O-Demethylation | CYP2C9, CYP2D6 | ~2.5-fold higher | Weak vasodilating activity |
The pharmacokinetics of 3-hydroxy carvedilol are intrinsically linked to the metabolic fate of its parent compound and exhibit significant interindividual variability. Following oral administration of carvedilol, which itself has low (25-35%) and variable bioavailability due to extensive first-pass metabolism, 3-hydroxy carvedilol reaches detectable plasma concentrations within 1-2 hours, mirroring the Tₘₐₓ of carvedilol [1] [3] [10]. Crucially, its formation and subsequent plasma exposure are highly dependent on CYP2D6 phenotype. Studies demonstrate that poor metabolizers (PMs) of CYP2D6 exhibit significantly reduced formation of 3-hydroxy carvedilol compared to extensive metabolizers (EMs), leading to altered overall pharmacological activity profiles despite similar parent drug concentrations [1] [4]. This pharmacogenomic influence necessitates careful consideration in pharmacokinetic (PK) studies and may contribute to variable treatment responses observed clinically.
Quantification of 3-hydroxy carvedilol, alongside carvedilol and other metabolites, has driven advancements in bioanalytical methodologies. Modern LC-MS/MS techniques offer the requisite sensitivity and specificity for reliable quantification in complex biological matrices like plasma, even at the low concentrations expected after therapeutic carvedilol dosing (e.g., 6.25 mg) [10]. A validated LC-MS/MS method demonstrated linearity over 0.050-10.017 ng/mL for 3-hydroxy carvedilol, enabling precise pharmacokinetic characterization. Such methods reveal that despite its higher receptor affinity, plasma concentrations of 3-hydroxy carvedilol are typically an order of magnitude lower than carvedilol (Cₘₐₓ ~2.42 ± 2.07 ng/mL vs. ~21.26 ± 9.23 ng/mL for carvedilol after 6.25 mg dose). However, its half-life (T₁/₂ ~6.31 ± 6.45 hours) often parallels that of carvedilol (~6.30 ± 1.95 hours), suggesting sustained presence in vivo [10]. Protein binding is presumed extensive (likely >95%), akin to carvedilol's 98% binding, limiting immediate free fraction availability but potentially creating a reservoir effect [1] [8].
Table 2: Key Pharmacokinetic Parameters of Carvedilol and 3-Hydroxy Carvedilol After a Single 6.25 mg Oral Dose of Carvedilol (Mean ± SD) [10]
Parameter | Carvedilol | 3-Hydroxy Carvedilol | Interpretation |
---|---|---|---|
Cₘₐₓ (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 | Metabolite Cₘₐₓ ~10% of parent |
Tₘₐₓ (h) | 1-2 | 1-2 | Simultaneous Tₘₐₓ indicates rapid metabolism |
AUC₀–t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 | Systemic exposure of metabolite ~9% of parent |
AUC₀–inf (ng·h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 | Similar proportional exposure |
T₁/₂ (h) | 6.30 ± 1.95 | 6.31 ± 6.45 | Parallel elimination half-lives |
Apparent Formation | - | Dependent on CYP2D6 | Major source of PK variability |
The role of 3-hydroxy carvedilol extends beyond metabolic kinetics to potential therapeutic contributions. Its potent antioxidant properties, significantly exceeding those of carvedilol (which are minimal directly) and even α-tocopherol in radical-inhibiting assays like DPPH reduction and inhibition of free-radical addition reactions, suggest it may be a primary mediator of carvedilol's proposed organ-protective effects [7]. This is particularly relevant in cardiovascular contexts where oxidative stress is pathogenic (e.g., heart failure, post-myocardial infarction remodeling). Research indicates 3-hydroxy carvedilol effectively inhibits low-density lipoprotein (LDL) oxidation and attenuates vascular smooth muscle cell proliferation and migration – processes critical in atherosclerosis progression [5] [7]. Consequently, quantifying 3-hydroxy carvedilol isn't merely a metabolic exercise but is essential for understanding carvedilol's complete mechanistic profile, explaining observed clinical benefits like reduced mortality in heart failure trials (e.g., COPERNICUS, CAPRICORN) which may be partially attributable to active metabolite generation [3] [7]. Future pharmacodynamic models integrating metabolite contributions promise more accurate predictions of carvedilol's therapeutic outcomes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1